molecular formula C23H25N3O2S B2715578 N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894018-63-4

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2715578
CAS RN: 894018-63-4
M. Wt: 407.53
InChI Key: DRUMJOHGUCOKPW-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Anticancer Activity

Studies on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, suggesting that compounds with similar structures might exhibit potential as anticancer agents. The mechanism involves arresting cell cycle stages and inducing apoptosis in cancer cells, highlighting the therapeutic potential of such compounds in oncology (Fang et al., 2016).

Catalytic Reactions

Research on copper-catalyzed coupling reactions has identified ligands like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as effective for coupling (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This highlights the role of such compounds in facilitating efficient and diverse chemical synthesis processes (Chen et al., 2023).

Materials Science

In materials science, the study of poly(2-oxazolines) for their cytotoxicity and immunological properties offers insights into the biomedical applications of polymers with various side chains, including aromatic moieties. These findings suggest the utility of such compounds in drug delivery and immunobiology due to their low cytotoxicity and minimal impact on cellular immunological parameters (Kronek et al., 2011).

Sensitization-Based Solar Cells

Another interesting application is in the field of sensitization-based solar cells, where organo-sulfur compounds and their oxidized dimers are used as redox couples in conjunction with conducting polymer counter electrodes. This approach has shown promising results in improving the power conversion efficiency of solar cells, indicating the potential of similar chemical structures in renewable energy technologies (Rahman et al., 2018).

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(12-14)23-25-17(4)20(29-23)10-11-24-21(27)22(28)26-19-13-15(2)8-9-16(19)3/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUMJOHGUCOKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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